HIV Nef Inhibition Potency: 8-Deethyl-8-methyl-Concanamycin A Achieves 3-Fold Lower IC₅₀ Than Concanamycin A
In a direct head-to-head SAR study evaluating 75 plecomacrolide compounds in Nef-expressing primary T cells, 8-deethyl-8-methyl-concanamycin A (designated as the C-8 methyl derivative) exhibited an IC₅₀ of 0.5 nM for HIV Nef inhibition, representing a 3-fold improvement in potency compared to parent concanamycin A (IC₅₀ = 1.5 nM) and a 200-fold improvement over bafilomycin A1 (IC₅₀ = 100 nM) [1].
| Evidence Dimension | IC₅₀ for HIV Nef inhibition (restoration of MHC-I surface expression) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Concanamycin A: 1.5 nM; Bafilomycin A1: 100 nM |
| Quantified Difference | 3-fold more potent than concanamycin A; 200-fold more potent than bafilomycin A1 |
| Conditions | Nef-expressing primary CD4⁺ T cells; MHC-I surface expression restoration assay; 24-hour treatment |
Why This Matters
For HIV 'shock and kill' immunotherapy research requiring maximal Nef inhibition at the lowest possible compound concentration to minimize off-target effects, the 3-fold potency advantage over concanamycin A directly translates to reduced compound consumption and potentially improved selectivity margins.
- [1] Mangano K, et al. Structure-activity relationships of natural and semi-synthetic plecomacrolides suggest distinct pathways for HIV-1 immune evasion and vacuolar ATPase-dependent lysosomal acidification. J Med Chem. 2024;67(6):4483-4495. doi:10.1021/acs.jmedchem.3c01574. (Table: Comparative potency against HIV Nef). View Source
